

Elemental Analysis Standards & Characterization Guide: 4-Fluoro-2-methylphenethyl Alcohol

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Compound of Interest

Compound Name:	4-Fluoro-2-methylphenethyl alcohol
CAS No.:	124869-88-1
Cat. No.:	B2429932

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Executive Summary & Application Context

4-Fluoro-2-methylphenethyl alcohol is a critical fluorinated building block used in the development of pharmaceutical agents containing the 4-fluoro-2-methylphenyl moiety.^{[1][2]} This structural motif is pharmacologically privileged, appearing in NK1 receptor antagonists and p38 MAP kinase inhibitors where the ortho-methyl group provides metabolic stability and steric control, while the para-fluorine atom modulates lipophilicity and metabolic blockage.^[1]

Accurate characterization of this intermediate is essential for GMP compliance. This guide establishes the Elemental Analysis (EA) standards for validating the purity of **4-Fluoro-2-methylphenethyl alcohol**, comparing its performance as an analytical subject against its non-methylated analog, 4-Fluorophenethyl alcohol.^{[1][2]}

Key Performance Indicators (KPIs)

- Target Purity: >98.0% (HPLC/GC).

- EA Tolerance: $\pm 0.4\%$ absolute deviation from theoretical values.
- Physical State: High-boiling liquid (Predicted BP: $\sim 237^{\circ}\text{C}$), requiring specific volatile liquid handling protocols.[\[1\]](#)[\[2\]](#)

Chemical Identity & Theoretical Standards

Before experimental validation, theoretical composition standards must be defined. These values serve as the baseline for calculating the "Pass/Fail" criteria during lot release.

Compound: **4-Fluoro-2-methylphenethyl alcohol** Formula: C

H

FO Molecular Weight: 154.18 g/mol [\[1\]](#)[\[2\]](#)

Table 1: Theoretical Elemental Composition & Acceptance Limits[\[1\]](#)

Element	Theoretical Mass %	Acceptance Range ($\pm 0.4\%$)	Calibration Standard Recommendation
Carbon (C)	70.11%	69.71% – 70.51%	Acetanilide (C H NO)
Hydrogen (H)	7.19%	6.79% – 7.59%	Acetanilide
Fluorine (F)	12.32%	11.92% – 12.72%	4-Fluorobenzoic Acid (13.56% F)
Oxygen (O)	10.38%	Calculated by difference	N/A

Expert Insight: The $\pm 0.4\%$ tolerance is the industry standard for research-grade small molecules.[1][2] For GMP intermediates, tighter limits ($\pm 0.3\%$) may be enforced. The choice of 4-Fluorobenzoic Acid as the F-standard is critical because its fluorine content (13.56%) closely matches the analyte (12.32%), minimizing linearity errors in the detector response.[1][2]

Experimental Protocol: Handling & Analysis

Analyzing fluorinated liquids presents two specific challenges: volatility (leading to mass loss before combustion) and chemical aggression (HF formation attacking quartz combustion tubes).[2]

Protocol A: Sample Preparation (The "Cold-Weld" Technique)[1][2]

- Objective: Prevent volatilization of the liquid sample prior to analysis.
- Equipment: Micro-balance (d=0.001 mg), Tin Capsules (Liquid type), Manual/Automatic Sealing Press.

Step-by-Step Workflow:

- Tare: Place an empty tin capsule on the micro-balance. Tare to zero.
- Injection: Using a micro-syringe, inject 2–4 mg of **4-Fluoro-2-methylphenethyl alcohol** directly into the bottom of the capsule.[1][2]
 - Caution: Do not wet the upper walls of the capsule; this compromises the seal.
- Sealing: Immediately transfer to the sealing press. Apply "Cold-Weld" pressure to hermetically seal the tin.[1][2]
 - Validation: Re-weigh the sealed capsule.[2] Monitor for 30 seconds. If weight decreases, the seal is defective (leakage). Discard and repeat.

- Storage: Analyze immediately or store in a desiccator.

Protocol B: Instrumental Analysis (Combustion)

- System: Flash Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario).
- Combustion Temp: 950–1000°C.[2]
- Carrier Gas: Helium.[2]
- Fluorine Management:
 - Problem: Combustion of C
H
FO yields HF, which corrodes quartz and silica.
 - Solution: Use a reactor packing containing Magnesium Oxide (MgO) or specific Fluorine Absorbers (e.g., FluoAdso) in the combustion tube.[2] This traps Fluorine (as MgF), protecting the downstream TCD detector and GC column, but means F cannot be quantified simultaneously with CHN in standard setups unless a specific F-module is used.
 - Note: For simultaneous CHNS-F, specific Ion Chromatography (IC) coupling (Schöniger Flask combustion) is often the "Gold Standard" alternative if the EA instrument lacks F-capability.[1][2]

Performance Comparison: Product vs. Alternatives

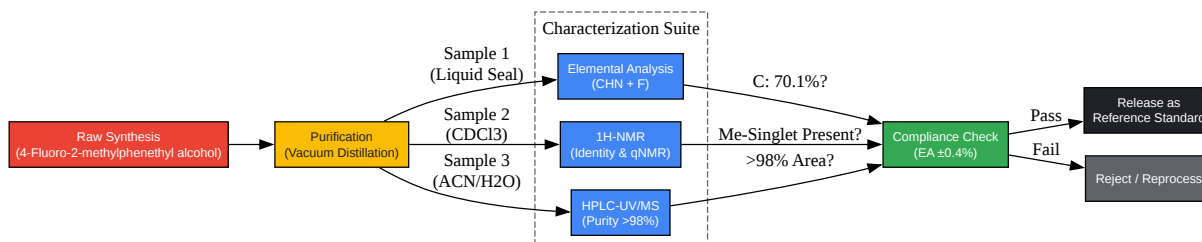
This section objectively compares **4-Fluoro-2-methylphenethyl alcohol** against its primary structural analog, 4-Fluorophenethyl alcohol, to guide selection in synthesis and analytical method development.

Table 2: Comparative Analysis of Standards

Feature	4-Fluoro-2-methylphenethyl Alcohol (Target)	4-Fluorophenethyl Alcohol (Alternative)	Performance Implication
Formula	C H FO	C H FO	Target has higher C-content (+1.5%). ^{[1][2]}
Molecular Weight	154.18 g/mol	140.15 g/mol	Target is heavier; affects molarity calc. ^[2]
Boiling Point	~237°C (Predicted)	~230°C (Est. from 110°C/20torr)	Similar Volatility. Both require liquid sealing protocols. ^{[1][2]}
NMR Utility	High: Methyl group gives distinct 3H singlet (~2.3 ppm). ^[2]	Medium: Lacks distinct singlet; relies on aromatic splitting. ^[2]	Target is superior as an Internal Standard (qNMR) due to the isolated methyl signal. ^[2]
Lipophilicity (LogP)	Higher (~2. ^[2] 3)	Lower (~1. ^[2] 8)	Target retains longer on Reverse-Phase HPLC.
Stability	High: ortho-Methyl protects against some metabolic oxidation. ^{[1][2]}	Moderate: More susceptible to ring oxidation. ^[2]	Target is a more robust metabolic standard. ^[2]

Diagram: Analytical Logic & Quality Control Workflow

The following diagram illustrates the decision matrix for characterizing this compound, ensuring "Self-Validating" logic.



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Caption: Integrated Quality Control Workflow for validating fluorinated alcohol intermediates.

Conclusion & Recommendations

For drug development programs targeting the 4-fluoro-2-methylphenyl moiety (e.g., NK1 antagonists), **4-Fluoro-2-methylphenethyl alcohol** serves as a superior reference standard compared to non-methylated analogs due to its unique NMR signature (methyl singlet) and enhanced metabolic stability.[1][2]

Final Recommendations for EA:

- Calibration: Use Acetanilide (CHN) and 4-Fluorobenzoic Acid (F).[1][2]
- Technique: Strictly employ the Liquid Cold-Weld technique in tin capsules to eliminate volatility errors.
- Validation: Ensure experimental Carbon values fall within 69.71% – 70.51% to validate the integrity of the alkyl chain and the absence of solvent residues.

References

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